

Boiling Point Comparison of C9 Alkane Constitutional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Ethyl-2-methylhexane*

Cat. No.: *B097986*

[Get Quote](#)

For scientists and professionals in drug development and chemical research, a precise understanding of the physical properties of organic compounds is paramount. This guide provides a comparative analysis of the boiling points of various constitutional isomers of C9 alkanes, supported by established experimental methodologies. The data presented herein is crucial for applications ranging from solvent selection and reaction condition optimization to the purification of synthetic products.

Boiling Point Data of C9 Alkane Isomers

The boiling point of an alkane is primarily influenced by the strength of the intermolecular van der Waals forces. As the degree of branching in an alkane's structure increases, the molecule becomes more compact, reducing the surface area available for these interactions. This leads to a general trend of lower boiling points for more highly branched isomers compared to their straight-chain or less branched counterparts.

The following table summarizes the experimentally determined boiling points for a comprehensive set of C9 alkane constitutional isomers.

IUPAC Name	Structure	Boiling Point (°C)
n-Nonane	Straight-chain	151[1]
2-Methyloctane	Branched	143.2[2][3]
3-Methyloctane	Branched	144[4][5][6]
4-Methyloctane	Branched	142-143
2,2-Dimethylheptane	Branched	132-133[7][8][9]
3,3-Dimethylheptane	Branched	137.9
3,4-Dimethylheptane	Branched	140.6 - 141[10][11]
4,4-Dimethylheptane	Branched	135 - 135.21[12][13]
2,6-Dimethylheptane	Branched	134.8 - 135.21[11][14][15][16] [17]
3-Ethylheptane	Branched	141-143
4-Ethylheptane	Branched	141[9][18]
2,2,3-Trimethylhexane	Branched	133.6[19]
2,2,5-Trimethylhexane	Branched	122 - 124[18][20][21][22]
2,3,5-Trimethylhexane	Branched	131.8[12][23]
3,3,4-Trimethylhexane	Branched	140 - 140.5[19][23]
4-Ethyl-2-methylhexane	Branched	133.8 - 134.1[2][3][20][24][25]
3-Ethyl-3-methylhexane	Branched	140.61 - 141[15][21][26]
3-Ethyl-4-methylhexane	Branched	140 - 140.41[1][6][16][22][27]
2,2,3,3-Tetramethylpentane	Highly Branched	140.3
2,2,4,4-Tetramethylpentane	Highly Branched	121-122.29[28]
2,2,3,4-Tetramethylpentane	Highly Branched	133 - 133.9[5][29][30]
3,3-Diethylpentane	Highly Branched	139-146.3[31]

Experimental Protocols for Boiling Point Determination

The accurate determination of boiling points is essential for the characterization of liquid compounds. Several standardized methods are employed, each with its specific applications and advantages.

ASTM D1078: Standard Test Method for Distillation Range of Volatile Organic Liquids

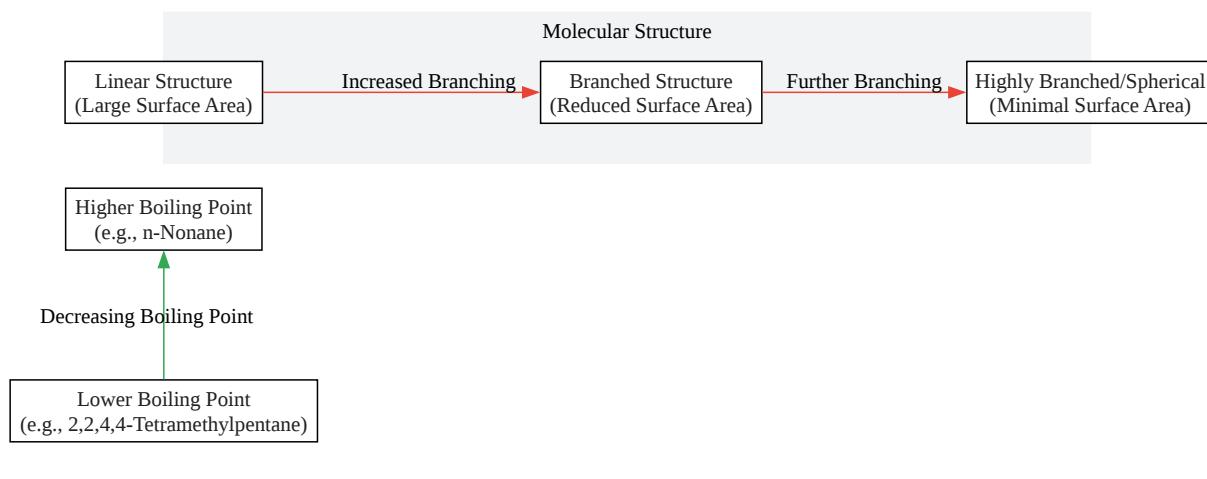
This method is a widely accepted standard for determining the distillation range of volatile organic liquids, including alkanes, that are chemically stable during the process and have boiling points between 30 and 350 °C.[\[4\]](#)[\[31\]](#)[\[32\]](#)

Methodology:

- Apparatus: A standard distillation unit is assembled, consisting of a distillation flask, a condenser, a graduated receiving cylinder, and a calibrated thermometer.
- Procedure: A measured volume of the liquid sample is placed in the distillation flask along with boiling chips. The flask is heated, and the vapor is allowed to pass through the condenser, where it liquefies and is collected in the receiving cylinder.
- Data Collection: The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds, and the temperature at which the last of the liquid evaporates from the flask is recorded as the dry point. The boiling range is the temperature interval between the initial boiling point and the dry point.

This test method is valuable for assessing the purity and quality of volatile organic liquids and for ensuring compliance with product specifications.[\[8\]](#)

Micro Boiling Point Determination (Siwoloboff Method)


For small sample volumes, the Siwoloboff method offers a reliable alternative for determining the boiling point.[\[28\]](#)

Methodology:

- **Apparatus:** A small test tube or ignition tube, a capillary tube sealed at one end, a thermometer, and a heating bath (such as a Thiele tube or an oil bath) are required.
- **Procedure:** A small amount of the liquid sample is placed in the test tube. The capillary tube is then placed inside the test tube with its open end downwards. The entire assembly is attached to a thermometer and heated in the bath.
- **Observation:** As the sample is heated, a stream of bubbles will emerge from the capillary tube. The heating is then stopped, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[\[28\]](#) This method is particularly useful when only a small quantity of the substance is available for analysis.

Logical Relationship between Alkane Structure and Boiling Point

The following diagram illustrates the general relationship between the degree of branching in C9 alkane isomers and their corresponding boiling points. As the structure becomes more compact and spherical, the surface area decreases, leading to weaker intermolecular forces and a lower boiling point.

[Click to download full resolution via product page](#)

Caption: Relationship between alkane branching and boiling point.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 3074-75-7 CAS MSDS (4-Ethyl-2-methylhexane.) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-ethyl-2-methylhexane [chemister.ru]
- 4. store.astm.org [store.astm.org]
- 5. lookchem.com [lookchem.com]

- 6. [chembk.com](#) [chembk.com]
- 7. [Determination of Boiling Point Using Siwoloboff's Method Instructions: D..](#) [askfilo.com]
- 8. [ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice](#) [analytice.com]
- 9. [4-ethylheptane](#) [stenutz.eu]
- 10. [3,4-Dimethylheptane | C9H20 | CID 13534 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 11. [3,4-dimethylheptane](#) [stenutz.eu]
- 12. [4,4-DIMETHYL HEPTANE CAS#: 1068-19-5](#) [m.chemicalbook.com]
- 13. [4,4-dimethylheptane](#) [stenutz.eu]
- 14. [webstore.ansi.org](#) [webstore.ansi.org]
- 15. [3-ETHYL-3-METHYLHEXANE | 3074-76-8](#) [chemicalbook.com]
- 16. [3-ethyl-4-methylhexane](#) [stenutz.eu]
- 17. [3,3,4-Trimethylhexane|C9H20|CAS 16747-31-2](#) [benchchem.com]
- 18. [4-ETHYLHEPTANE | 2216-32-2](#) [chemicalbook.com]
- 19. [echemi.com](#) [echemi.com]
- 20. [chembk.com](#) [chembk.com]
- 21. [3-ethyl-3-methylhexane - Wikidata](#) [wikidata.org]
- 22. [Showing Compound 3-Methyl-4-ethylhexane \(FDB003894\) - FooDB](#) [foodb.ca]
- 23. [3,3,4-trimethylhexane](#) [stenutz.eu]
- 24. [lookchem.com](#) [lookchem.com]
- 25. [4-ethyl-2-methylhexane](#) [stenutz.eu]
- 26. [3-ethyl-3-methylhexane](#) [stenutz.eu]
- 27. [3-ethyl-4-methylhexane | 3074-77-9](#) [chemnet.com]
- 28. [Siwoloboff method - Wikipedia](#) [en.wikipedia.org]
- 29. [echemi.com](#) [echemi.com]
- 30. [2,2,3,4-tetramethylpentane](#) [stenutz.eu]
- 31. [store.astm.org](#) [store.astm.org]
- 32. [store.astm.org](#) [store.astm.org]
- To cite this document: BenchChem. [Boiling Point Comparison of C9 Alkane Constitutional Isomers: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b097986#comparing-boiling-points-of-c9-alkane-constitutional-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com